

Application Note and Protocol for Solid-Phase Extraction of Codeinone from Urine

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Compound of Interest

Compound Name: Codeinone

Cat. No.: B1234495

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This document provides a detailed protocol for the solid-phase extraction (SPE) of **codeinone** from human urine samples. This method is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Application Notes

Solid-phase extraction is a crucial sample preparation technique that removes interferences from complex matrices like urine, thereby improving the accuracy and sensitivity of subsequent analytical methods. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For **codeinone**, a weakly basic opioid, a mixed-mode cation exchange sorbent is often effective. This protocol will focus on a generic mixed-mode cation exchange SPE procedure, which can be adapted for other similar sorbents like Bond Elut Plexa PCX or SOLA SCX.

Urine samples often contain conjugated metabolites of drugs, such as glucuronides. To accurately quantify the total amount of **codeinone**, a hydrolysis step is typically required to cleave the conjugate and liberate the free drug.^{[1][2]} This can be achieved through either enzymatic hydrolysis using β -glucuronidase or acid hydrolysis.^{[1][2]} The choice between these methods may depend on the stability of the analyte and potential for artifact formation.

The protocol outlined below is a comprehensive workflow, from sample pre-treatment to the final elution of the purified analyte. It is recommended to validate this method in your laboratory

to ensure it meets the specific requirements of your analytical instrumentation and desired detection limits.

Experimental Protocol

This protocol describes the manual solid-phase extraction of **codeinone** from a urine sample using a mixed-mode cation exchange SPE cartridge.

1. Materials and Reagents

- Solid-Phase Extraction Cartridges: Mixed-mode cation exchange (e.g., 30 mg, 3 mL)
- Urine sample
- β -glucuronidase (from *E. coli* or limpets)
- Phosphate buffer (pH 6.8)[1]
- Internal Standard (IS) solution (e.g., **codeinone-d3**)
- Methanol (HPLC grade)
- Deionized water
- Formic acid
- Ammonium hydroxide
- SPE vacuum manifold
- Collection tubes
- Vortex mixer
- Centrifuge
- pH meter or pH paper

2. Sample Pre-treatment (Hydrolysis)

- Pipette 1.0 mL of the urine sample into a centrifuge tube.
- Add an appropriate amount of the internal standard solution.
- Add 0.5 mL of phosphate buffer (pH 6.8).
- Add a sufficient amount of β -glucuronidase enzyme.
- Vortex the sample gently.
- Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis.
- Allow the sample to cool to room temperature.
- Centrifuge the sample to pellet any precipitates. The supernatant will be used for the SPE procedure.

3. Solid-Phase Extraction Procedure

- Conditioning:
 - Place the mixed-mode cation exchange SPE cartridges onto the vacuum manifold.
 - Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
 - Follow with 1 mL of deionized water. Do not allow the sorbent to go dry.
- Sample Loading:
 - Load the pre-treated urine supernatant onto the conditioned SPE cartridge.
 - Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove acidic and neutral interferences.[\[2\]](#)

- Follow with a second wash of 1 mL of methanol to remove non-polar interferences.^[2]
- Dry the cartridge under a full vacuum for 5-10 minutes to remove any residual solvent.^[2]
- Elution:
 - Place clean collection tubes inside the vacuum manifold.
 - Elute the analyte from the cartridge by adding 1 mL of a freshly prepared solution of methanol containing 5% ammonium hydroxide.
 - Allow the elution solvent to soak the sorbent for a minute before applying a gentle vacuum to collect the eluate.

4. Post-Elution Processing

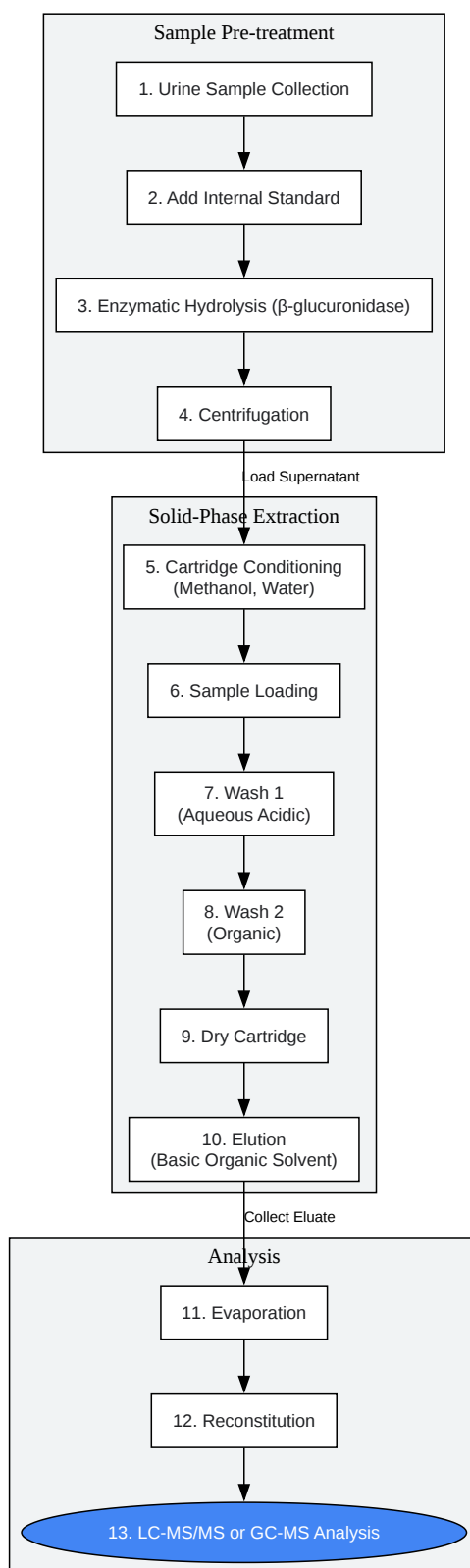
- The collected eluate can be evaporated to dryness under a gentle stream of nitrogen.
- The residue is then reconstituted in a small volume of a suitable solvent (e.g., mobile phase for LC-MS analysis).

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of opioids, including codeine (as a surrogate for **codeinone**), in urine using solid-phase extraction followed by mass spectrometry. These values can serve as a benchmark for method validation.

Parameter	Value	Reference Compound(s)	Analytical Method	Citation
Linearity Range	50 - 1000 ng/mL	Morphine, Codeine, etc.	GC-MS	[1]
Linearity Range	2.0 - 500.0 ng/mL	Codeine Phosphate	Spectrofluorometry	[3]
Limit of Quantification (LOQ)	3 - 25 ng/mL	Various Opioids	UPLC-MS/MS	[4]
Recovery	>69%	Various Opioids	UPLC-MS/MS	[4]
Recovery	>80%	Morphine, Codeine	HPLC	[5]
Interassay Variability	<10%	Morphine & Codeine Glucuronides	LC-MS	[6]

Experimental Workflow Diagram



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Caption: Workflow for the solid-phase extraction of **codeinone** from urine.

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